molecular formula C8H18O B12405247 1-Octanol-1,1-D2

1-Octanol-1,1-D2

Cat. No.: B12405247
M. Wt: 132.24 g/mol
InChI Key: KBPLFHHGFOOTCA-MGVXTIMCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Octanol-1,1-D2 is a deuterated form of 1-Octanol, an organic compound with the molecular formula C8H18O. The deuterium atoms replace the hydrogen atoms at the first carbon position, making it a valuable compound in various scientific research applications. This compound is known for its unique properties, including its role as a solvent and its use in studying reaction mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Octanol-1,1-D2 can be synthesized through several methods. One common approach involves the deuteration of 1-Octanol using deuterium gas (D2) in the presence of a catalyst. The reaction typically occurs under mild conditions, ensuring the selective replacement of hydrogen atoms with deuterium.

Industrial Production Methods: Industrial production of this compound often involves the oligomerization of ethylene using triethylaluminium, followed by oxidation of the alkylaluminium products.

Chemical Reactions Analysis

Types of Reactions: 1-Octanol-1,1-D2 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form octanoic acid.

    Reduction: It can be reduced to form octane.

    Substitution: It can participate in substitution reactions to form esters and ethers.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Acidic or basic catalysts are often used to facilitate these reactions.

Major Products:

    Oxidation: Octanoic acid.

    Reduction: Octane.

    Substitution: Various esters and ethers, depending on the reactants used.

Scientific Research Applications

1-Octanol-1,1-D2 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Octanol-1,1-D2 involves its interaction with various molecular targets. In biological systems, it can modulate membrane fluidity and permeability, affecting cellular processes. Its role as a T-type calcium channel inhibitor involves blocking calcium ion influx, which can influence neuronal activity and pain perception .

Comparison with Similar Compounds

    1-Octanol: The non-deuterated form, widely used in similar applications.

    2-Octanol: An isomer with different physical and chemical properties.

    1-Hexanol: A shorter-chain alcohol with similar solvent properties.

Uniqueness: 1-Octanol-1,1-D2 is unique due to the presence of deuterium atoms, which makes it particularly useful in studies involving isotopic labeling and reaction mechanism elucidation. Its deuterated nature allows for more precise tracking in spectroscopic analyses and kinetic studies .

Properties

Molecular Formula

C8H18O

Molecular Weight

132.24 g/mol

IUPAC Name

1,1-dideuteriooctan-1-ol

InChI

InChI=1S/C8H18O/c1-2-3-4-5-6-7-8-9/h9H,2-8H2,1H3/i8D2

InChI Key

KBPLFHHGFOOTCA-MGVXTIMCSA-N

Isomeric SMILES

[2H]C([2H])(CCCCCCC)O

Canonical SMILES

CCCCCCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.